molecular formula C9H14O6 B2462475 1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)- CAS No. 159652-88-7

1,3-Dioxolane-4,5-dicarboxylic acid, diethyl ester, (4S,5S)-

Cat. No. B2462475
M. Wt: 218.205
InChI Key: IAIKNIATGSJSLF-BQBZGAKWSA-N
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Patent
US05532380

Procedure details

100 ml of tetrahydrofuran was added to 11.4 g of lithium aluminum hydride, and the mixture was heated while refluxing. To this was added dropwise a solution of 21.8 g of (4RS,5SR)-4,5-bis(ethoxycarbonyl)-1,3-dioxolane prepared in Example 18 in 30 ml of tetrahydrofuran. After the addition, the mixture was reacted for one hour while refluxing. After allowing to cool, 30 ml of water was slowly added while cooling with ice to hydrolyze excessive lithium aluminum hydride. Then, 30 ml of 4N aqueous solution of sodium hydroxide and 90 ml of water was added dropwise. The mixture was filtered with suction, following which the precipitate was extracted with 1000 ml of ethanol-dioxane mixture at 60° C. and filtered with suction. This procedure was repeated three times. All filtrates were concentrated by evaporator to obtain a crude title compound.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
reactant
Reaction Step Four
Quantity
11.4 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
crude title compound

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10]([CH:12]1[CH:16]([C:17](OCC)=[O:18])[O:15][CH2:14][O:13]1)=O)C.O.[OH-].[Na+]>O1CCCC1>[OH:9][CH2:10][CH:12]1[CH:16]([CH2:17][OH:18])[O:15][CH2:14][O:13]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
21.8 g
Type
reactant
Smiles
C(C)OC(=O)C1OCOC1C(=O)OCC
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
90 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
11.4 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the mixture was reacted for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
TEMPERATURE
Type
TEMPERATURE
Details
to cool
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
FILTRATION
Type
FILTRATION
Details
The mixture was filtered with suction
EXTRACTION
Type
EXTRACTION
Details
was extracted with 1000 ml of ethanol-dioxane mixture at 60° C.
FILTRATION
Type
FILTRATION
Details
filtered with suction
CONCENTRATION
Type
CONCENTRATION
Details
All filtrates were concentrated by evaporator

Outcomes

Product
Name
crude title compound
Type
product
Smiles
OCC1OCOC1CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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